
(3-Propoxyquinolin-4-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Propoxyquinolin-4-yl)methanamine is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a quinoline ring system substituted with a propoxy group at the 3-position and a methanamine group at the 4-position. The unique structure of this compound makes it a valuable target for research and development in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Propoxyquinolin-4-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3-propoxyquinoline with formaldehyde and ammonia under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the methanamine group.
Another method involves the use of a quinoline derivative with a suitable leaving group at the 4-position, which can be displaced by a nucleophilic amine
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3-Propoxyquinolin-4-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides, which have different chemical and biological properties.
Reduction: Reduction reactions can modify the quinoline ring or the methanamine group, leading to the formation of different derivatives.
Substitution: The propoxy group or the methanamine group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives.
Scientific Research Applications
(3-Propoxyquinolin-4-yl)methanamine has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of (3-Propoxyquinolin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of (3-Propoxyquinolin-4-yl)methanamine, known for its wide range of biological activities.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical and biological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propoxy group and the methanamine group allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H16N2O |
|---|---|
Molecular Weight |
216.28 g/mol |
IUPAC Name |
(3-propoxyquinolin-4-yl)methanamine |
InChI |
InChI=1S/C13H16N2O/c1-2-7-16-13-9-15-12-6-4-3-5-10(12)11(13)8-14/h3-6,9H,2,7-8,14H2,1H3 |
InChI Key |
YPZVNILDQRZTDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C2=CC=CC=C2N=C1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Methyl-1H-pyrazol-5-yl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13336302.png)
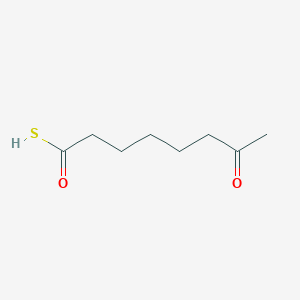
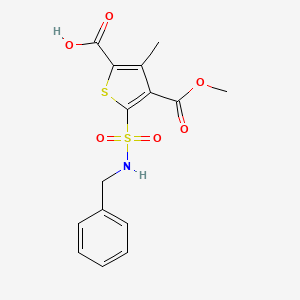

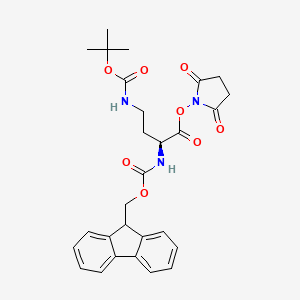
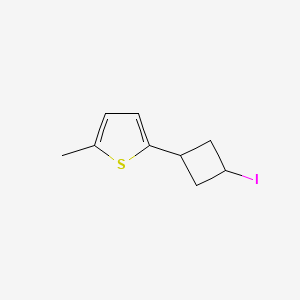
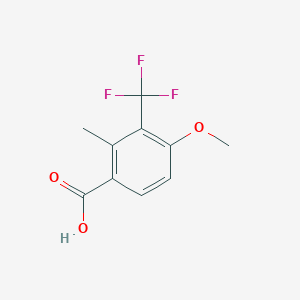
![4-(1-Methoxypropan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13336340.png)


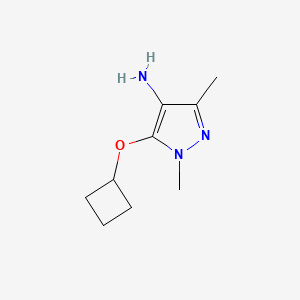
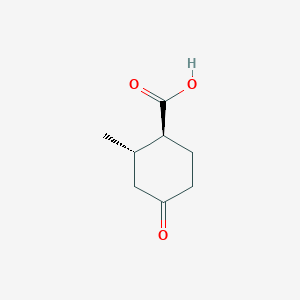
![7-Cyclobutyl-3-(2-fluorophenyl)-6-((1-methyl-1H-1,2,4-triazol-5-yl)methoxy)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13336370.png)

